molecular formula C9H19N5 B13645666 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine

Cat. No.: B13645666
M. Wt: 197.28 g/mol
InChI Key: XGJWIDGWWJMSHN-UHFFFAOYSA-N
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Description

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Isopropylamino)ethyl)-1h-1,2,3-triazole: Similar structure but with different substitution pattern.

    3-(4-(Methylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine: Similar structure with a methylamino group instead of an isopropylamino group.

Uniqueness

The uniqueness of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

3-[4-[(propan-2-ylamino)methyl]triazol-1-yl]propan-1-amine

InChI

InChI=1S/C9H19N5/c1-8(2)11-6-9-7-14(13-12-9)5-3-4-10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

XGJWIDGWWJMSHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CN(N=N1)CCCN

Origin of Product

United States

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